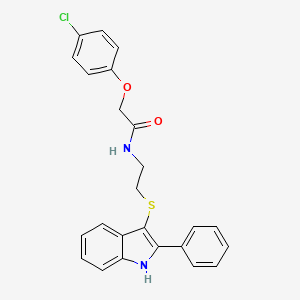

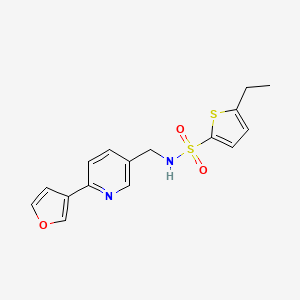

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential analgesic, anti-inflammatory, and antipsychotic activities. The structure of this compound suggests that it contains a morpholine ring, a pyridazine ring, and a piperazine moiety, which are common features in molecules with various pharmacological properties .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a similar compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, was prepared to examine its analgesic and anti-inflammatory activities . Another related molecule, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, was synthesized from a benzo[d]isoxazole derivative . These methods typically involve multiple steps, including acylation, alkylation, and various ring-closure reactions, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar features has been characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . These compounds often exhibit stable conformations due to intramolecular hydrogen bonds and other non-covalent interactions, which can be crucial for their biological activity.

Chemical Reactions Analysis

Compounds in this class can undergo various chemical reactions. For example, photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone resulted in multiple products, including ring-opened and ring-contracted derivatives . These reactions can provide insights into the metabolic pathways and potential degradation products of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups and heterocyclic rings can affect their solubility, stability, and reactivity. The pharmacological properties, such as antipsychotic activity, have been evaluated in behavioral models, and the results suggest that the structural features of these compounds are critical for their activity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, including compounds with structures related to 2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone. These compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines, including morpholine and methyl piperazine. The antimicrobial activities of these compounds were evaluated, showing good to moderate activities against test microorganisms (Bektaş et al., 2007).

Enaminones in Biginelli Reaction

Bhat et al. (2018) reported the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a one-pot Biginelli synthesis. These compounds were synthesized starting from 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF–DMA) without any solvent. The study demonstrates the efficiency of incorporating morpholine and piperazine moieties in the synthesis of complex molecules (Bhat et al., 2018).

Analgesic and Anti-inflammatory Agents

Gökçe et al. (2005) synthesized a series of pyridazinone derivatives with substituted phenyl/benzyl-piperazinylmethyl groups, including structures resembling the chemical of interest. These compounds were examined for analgesic and anti-inflammatory activities. One of the compounds showed potent analgesic activity compared to acetylsalicylic acid and anti-inflammatory activity comparable to indometacin, without gastric ulcerogenic effects (Gökçe et al., 2005).

Conformational and Vibrational Studies

Onawole et al. (2017) conducted a computational assessment of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), a compound with structural similarities to the chemical . This study included vibrational assignments and biochemical property assessments, providing insight into the molecule's potential docking mechanism as an agonist in the human GABA A receptor. The findings highlight the utility of computational methods in understanding the biochemical properties of complex molecules (Onawole et al., 2017).

properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-28-19-4-2-17(3-5-19)14-21(27)26-8-6-24(7-9-26)18-15-20(23-22-16-18)25-10-12-29-13-11-25/h2-5,15-16H,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOSFJJEFQJHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)

![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)

![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2550672.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)